

Application Notes and Protocols for 1-Aminomethyl-1-cyclohexanol Hydrochloride Reactions

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Compound of Interest

Compound Name: 1-Aminomethyl-1-cyclohexanol
hydrochloride

Cat. No.: B012744

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving **1-Aminomethyl-1-cyclohexanol hydrochloride**. This document includes detailed synthetic protocols, physical and spectral data, and potential reaction pathways for this versatile building block in organic synthesis and medicinal chemistry.

Compound Overview

1-Aminomethyl-1-cyclohexanol hydrochloride is a chemical compound with the molecular formula $C_7H_{16}ClNO$ and a molecular weight of 165.66 g/mol ^{[1][2]} It features a cyclohexane ring substituted with both a hydroxyl group and an aminomethyl group, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals ^{[1][3]} The hydrochloride salt form enhances its stability and water solubility ^[1] It typically appears as a white to grayish-beige powder ^[1]

Physicochemical and Spectral Data

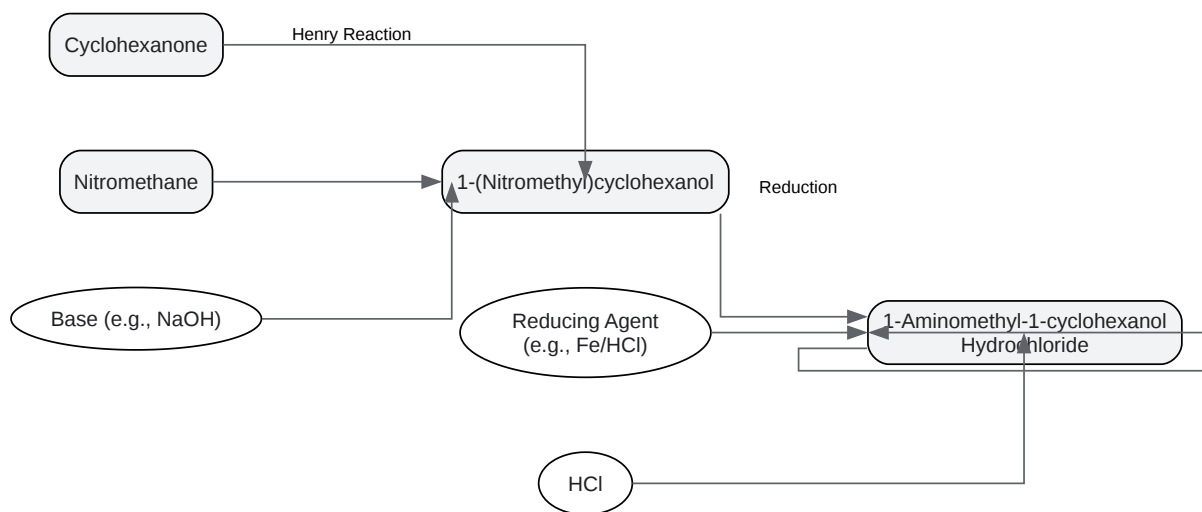
A summary of the key physical and spectral properties of 1-Aminomethyl-1-cyclohexanol and its hydrochloride salt is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ CINO	[2]
Molecular Weight	165.66 g/mol	[1][2]
Appearance	White to grayish-beige powder	[1]
Melting Point	205 °C	[1]
Boiling Point	219.5 °C at 760 mmHg	[1]
Density	1.02 g/cm ³	[1]
Solubility	Freely soluble in water (182 g/L at 25 °C)	[4]
¹ H NMR	Data available through spectral databases	[5][6]
¹³ C NMR	Data available through spectral databases	[7][8]
IR Spectrum	Data available through spectral databases	[9]
Mass Spectrum	Data available through spectral databases	[9][10]

Synthesis of 1-Aminomethyl-1-cyclohexanol Hydrochloride

The primary and most well-documented method for the synthesis of **1-Aminomethyl-1-cyclohexanol hydrochloride** involves a two-step process: a Henry (nitroaldol) reaction between cyclohexanone and nitromethane, followed by the reduction of the resulting nitro alcohol intermediate.

Synthesis Workflow



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Caption: Workflow for the synthesis of **1-Aminomethyl-1-cyclohexanol hydrochloride**.

Detailed Experimental Protocol: Henry Reaction and Reduction

This protocol is adapted from established manufacturing methods.[1]

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

- **Reaction Setup:** In a suitable reaction vessel, charge methanol, nitromethane, and cyclohexanone.
- **Cooling:** Stir the mixture and cool the reaction vessel to a temperature between 5-10 °C.
- **Base Addition:** Slowly add a solution of sodium hydroxide dropwise, maintaining the temperature between 5-10 °C.

- **Reaction:** After the addition is complete, further cool the mixture to -4 °C and continue stirring for 1 hour.
- **Isolation of Intermediate:** The resulting solid is collected by centrifugation or filtration.
- **Work-up:** Recover the methanol from the filtrate. Dissolve the filter cake in water and acidify with acetic acid to a pH of 4-5 at a temperature below 10 °C. Heat the mixture to 30 °C to ensure complete dissolution, then separate the oily layer, which is the 1-(nitromethyl)cyclohexanol intermediate.

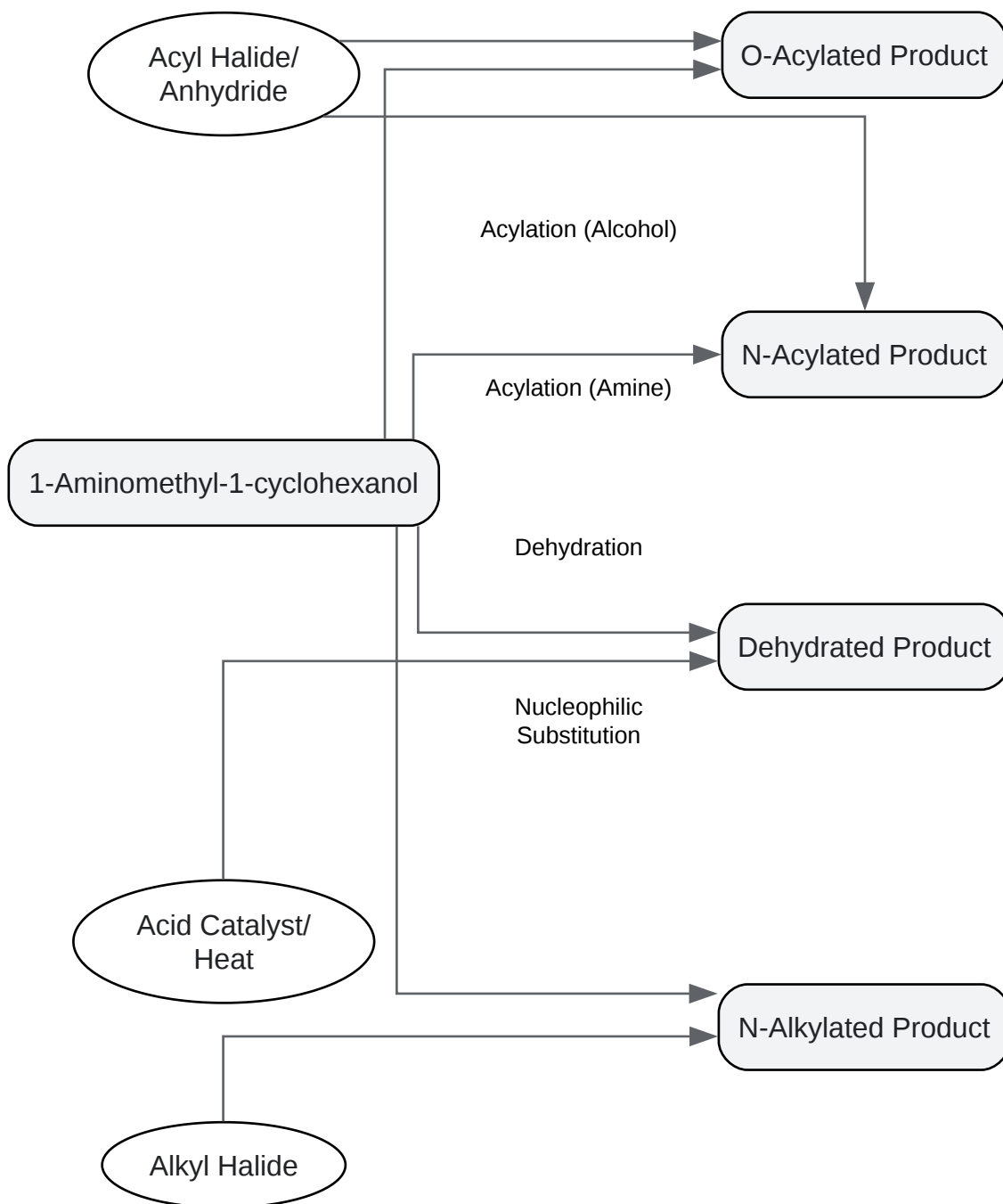
Step 2: Reduction of 1-(Nitromethyl)cyclohexanol and Hydrochloride Salt Formation

- **Reaction Setup:** In a separate reaction tank, add water, iron powder, and approximately two-thirds of the total required amount of hydrochloric acid.
- **Addition of Intermediate:** Control the pH of the mixture to 5-6 and the temperature to 40-50 °C. Slowly add the crude 1-(nitromethyl)cyclohexanol obtained in the previous step.
- **Controlled Acid Addition:** After the initial addition, continue to stir the reaction mixture and add the remaining one-third of the hydrochloric acid in two equal portions at 1-hour intervals, maintaining the pH at 5-6.
- **Reaction Completion:** Continue stirring for an additional 2 hours after the final acid addition.
- **Isolation:** Filter the hot reaction mixture. The resulting filtrate contains the **1-Aminomethyl-1-cyclohexanol hydrochloride** salt solution.
- **Purification:** The final product can be isolated from the solution by evaporation of the solvent and can be further purified by recrystallization.

Key Reactions of 1-Aminomethyl-1-cyclohexanol Hydrochloride

The bifunctional nature of 1-Aminomethyl-1-cyclohexanol, possessing both a primary amine and a tertiary hydroxyl group, allows for a variety of chemical transformations. The hydrochloride salt can be neutralized to the free base prior to reaction if necessary.

Potential Reaction Pathways



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Caption: Potential reaction pathways for 1-Aminomethyl-1-cyclohexanol.

General Protocol for N-Acylation

This protocol describes a general procedure for the acylation of the primary amine group.

- **Neutralization (Optional):** If starting with the hydrochloride salt, dissolve it in a suitable solvent and neutralize with a base (e.g., triethylamine, sodium bicarbonate) to obtain the free amine.
- **Reaction Setup:** Dissolve the free amine in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- **Acylating Agent Addition:** Cool the solution in an ice bath and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) dropwise with stirring. An excess of a non-nucleophilic base like triethylamine can be used to scavenge the HCl produced.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography or recrystallization.

General Protocol for Nucleophilic Substitution at the Amino Group

This protocol outlines a general method for the alkylation of the primary amine.

- **Neutralization:** As with acylation, start with the free base form of 1-Aminomethyl-1-cyclohexanol.
- **Reaction Setup:** Dissolve the free amine in a polar aprotic solvent such as acetonitrile or dimethylformamide. Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the mixture.
- **Alkylating Agent Addition:** Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

- **Reaction:** Heat the reaction mixture with stirring for several hours to overnight. Monitor the progress of the reaction by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.
- **Purification:** The residue can be purified by column chromatography to yield the N-alkylated product.

Applications in Research and Development

1-Aminomethyl-1-cyclohexanol hydrochloride and its derivatives are of interest in several areas of chemical and pharmaceutical research:

- **Pharmaceutical Intermediates:** It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the production of guanethidine, a formerly used antihypertensive drug.^[1]
- **Medicinal Chemistry:** The cyclohexane scaffold and the amino alcohol functionality are present in many biologically active compounds. This molecule can be used as a starting point for the development of new therapeutic agents, potentially targeting neurological disorders.^[3]
- **Biochemical Research:** It can be utilized as a tool compound in biochemical and pharmacological studies to investigate enzyme kinetics and protein-ligand interactions.^[3]

Safety Information

- **Hazard Statements:** Harmful if swallowed. Causes serious eye damage.
- **Precautionary Statements:** Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety

precautions should always be taken.

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